![molecular formula C16H26N2O4S B5729892 N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)
N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide
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Description
“N-tert-Butylacetamide” is a chemical compound with the molecular formula C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da .
Synthesis Analysis
A convenient synthesis of N-tert-butyl amides can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction can produce a series of N-tert-butyl amides in excellent isolated yields .Molecular Structure Analysis
The molecular structure of “N-tert-Butylacetamide” consists of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
The synthesis of N-tert-butyl amides involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-tert-Butylacetamide” include a molecular weight of 115.1735 . More detailed properties might be available in specialized chemical databases .Scientific Research Applications
Comprehensive Analysis of N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide Applications
Pharmaceutical Drug Development: The N-(tert-butyl) group is a common moiety in pharmaceutical compounds due to its steric properties and ability to improve pharmacokinetic profiles. For example, the N-(tert-butyl) amide structure is found in drugs like finasteride , used to treat benign prostatic hyperplasia, and nelfinavir , an HIV protease inhibitor . The unique structure of N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide could be explored for developing new therapeutic agents with enhanced stability and efficacy.
Biological Research: In biological systems, the tert-butyl group’s unique reactivity can influence biosynthetic and biodegradation pathways. This compound could be used in biological research to study enzyme-substrate interactions, especially where bulky groups affect the binding and reaction mechanisms .
Chemical Synthesis: The compound’s tert-butyl groups can be used in synthetic chemistry as protecting groups or steric hindrance providers to control reaction pathways. This can be particularly useful in the synthesis of complex organic molecules where selectivity and yield are critical .
properties
IUPAC Name |
N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-15(2,3)17-14(19)11-22-12-7-9-13(10-8-12)23(20,21)18-16(4,5)6/h7-10,18H,11H2,1-6H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNJTVSDIRCCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide |
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